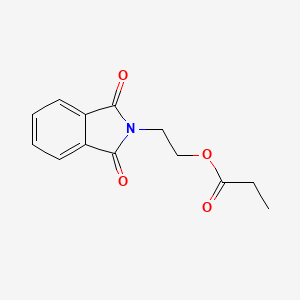![molecular formula C19H19N3O2 B12129976 (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide CAS No. 301678-28-4](/img/structure/B12129976.png)
(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide is a synthetic organic compound that features a benzimidazole moiety linked to an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide typically involves the following steps:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Acrylamide formation: The final step involves the reaction of the alkylated benzimidazole with 4-methoxyphenylacrylic acid or its derivatives under basic conditions to form the desired acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: N-oxides of the benzimidazole moiety.
Reduction: Amines derived from the acrylamide group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The benzimidazole moiety can interact with DNA or proteins, potentially inhibiting their function.
Pathways Involved: The compound may modulate oxidative stress pathways or inflammatory responses, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzoimidazol-2-yl)-1-(4-bromo-phenyl)-ethanone
- 2-(1H-Benzoimidazol-2-yl)-1-(4-chloro-phenyl)-ethanone
- 2-(1H-Benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-ethanone
Uniqueness
(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide is unique due to the presence of both the benzimidazole and acrylamide moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
301678-28-4 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H19N3O2/c1-24-15-9-6-14(7-10-15)8-11-19(23)20-13-12-18-21-16-4-2-3-5-17(16)22-18/h2-11H,12-13H2,1H3,(H,20,23)(H,21,22)/b11-8+ |
InChI Key |
IRDJQCDTBJJJRY-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2 |
solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-hexyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129901.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129908.png)
![1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide](/img/structure/B12129910.png)
![2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12129915.png)

![12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12129926.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12129931.png)

![3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}](/img/structure/B12129939.png)

![1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol](/img/structure/B12129948.png)


![2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide](/img/structure/B12129977.png)
